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Compound of Interest

Compound Name: 2-Chloro-6-(trifluoromethyl)phenol

Cat. No.: B019304 Get Quote

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenol: A Core Synthon in

Modern Chemistry

Executive Summary: 2-Chloro-6-(trifluoromethyl)phenol is a halogenated and

trifluoromethylated aromatic compound of significant interest to the pharmaceutical and

agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group for

derivatization, a chlorine atom as a potential leaving group or electronic modulator, and a

trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a highly

valuable synthetic building block. This guide provides a comprehensive overview of its

nomenclature, physicochemical properties, a validated synthesis strategy, key chemical

reactivities, and its strategic importance in drug discovery and development, alongside

essential safety and handling protocols.

Chemical Identity and Nomenclature
2-Chloro-6-(trifluoromethyl)phenol is systematically identified by the International Union of

Pure and Applied Chemistry (IUPAC) as 2-chloro-6-(trifluoromethyl)phenol.[1] The structure

consists of a phenol backbone with a chlorine atom and a trifluoromethyl group positioned

ortho to the hydroxyl substituent. This precise arrangement is critical to its chemical behavior

and utility.

The compound's identity is unequivocally confirmed by its Chemical Abstracts Service (CAS)

registry number: 106877-36-5.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b019304?utm_src=pdf-interest
https://www.benchchem.com/product/b019304?utm_src=pdf-body
https://www.benchchem.com/product/b019304?utm_src=pdf-body
https://www.benchchem.com/product/b019304?utm_src=pdf-body
https://www.benchchem.com/product/b019304?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_trifluoromethyl_phenol
https://www.chemscene.com/product/106877-36-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Compound Identifiers

Identifier Value Source

IUPAC Name
2-chloro-6-
(trifluoromethyl)phenol

PubChem[1]

CAS Number 106877-36-5 ChemScene[2]

Molecular Formula C₇H₄ClF₃O PubChem[1]

Molecular Weight 196.55 g/mol PubChem[1]

SMILES
C1=CC(=C(C(=C1)Cl)O)C(F)

(F)F
PubChem[1]

| InChI | InChI=1S/C7H4ClF3O/c8-5-3-1-2-4(6(5)12)7(9,10,11)/h1-3,12H | PubChem[1] |

Physicochemical and Computed Properties
While extensive experimental data for this specific isomer is not broadly published, its key

properties can be understood through computed data and supplier specifications. These

properties are fundamental for designing reaction conditions, purification strategies, and

formulation studies.

Table 2: Physicochemical and Computed Properties
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Property Value Notes

Physical Form Solid Based on supplier data.

Purity ≥98%
Commercially available

specification.[2]

Storage Conditions -20°C, under inert atmosphere
Recommended for maintaining

stability.[2]

XLogP3 3.3
A computed value indicating

high lipophilicity.[1]

Topological Polar Surface Area

(TPSA)
20.2 Å² Computed value.[2]

Hydrogen Bond Donor Count 1 From the hydroxyl group.[2]

| Hydrogen Bond Acceptor Count | 1 | From the hydroxyl oxygen.[2] |

The high lipophilicity, suggested by the XLogP3 value, is a direct consequence of the

trifluoromethyl and chloro substituents. This property is often sought after in drug design to

improve membrane permeability.

Synthesis and Manufacturing Pathway
The synthesis of 2-Chloro-6-(trifluoromethyl)phenol is logically achieved via the electrophilic

chlorination of its precursor, 2-(trifluoromethyl)phenol. This strategy leverages the activating,

ortho-para directing effect of the hydroxyl group to install the chlorine atom at the desired C6

position.

Plausible Synthetic Route: Electrophilic Chlorination
A robust and scalable method for this transformation involves the use of a mild chlorinating

agent like N-Chlorosuccinimide (NCS) or sodium hypochlorite, which are well-documented for

the selective chlorination of phenols.[3][4]
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Caption: Synthetic workflow for 2-Chloro-6-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Exemplary)
The following protocol is based on established methodologies for the ortho-chlorination of

substituted phenols.[3][4]

Vessel Preparation: To a dry, inerted reaction vessel, add 2-(trifluoromethyl)phenol (1.0 eq).

Dissolution: Dissolve the starting material in a suitable solvent, such as dichloromethane

(CH₂Cl₂) or acetonitrile. The choice of solvent is critical; non-polar aprotic solvents are

preferred for NCS-based chlorinations to avoid side reactions.
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Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial to control the reaction's

exothermicity and minimize the formation of dichlorinated byproducts.

Reagent Addition: Slowly add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise over 30-

60 minutes, ensuring the internal temperature remains below 10°C. The succinimide

byproduct will precipitate as the reaction proceeds.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress

should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is consumed.

Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct.

Wash the filtrate with water, followed by a brine solution.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure. The resulting crude product is then purified,

typically by flash column chromatography on silica gel, to yield the pure 2-Chloro-6-
(trifluoromethyl)phenol.

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 2-Chloro-6-(trifluoromethyl)phenol stems from the distinct reactivity of

its functional groups.

Hydroxyl Group: The phenolic proton is acidic and readily undergoes deprotonation with a

base to form a phenoxide. This nucleophilic phenoxide is the key intermediate for Williamson

ether synthesis (O-alkylation) and Schotten-Baumann reactions (O-acylation), allowing for

the facile construction of ether and ester linkages common in drug molecules.[5]

Aromatic Ring: The ring is moderately deactivated due to the electron-withdrawing effects of

the -Cl and -CF₃ groups. However, the powerful activating effect of the hydroxyl group still

allows for further electrophilic aromatic substitution, although conditions may need to be

harsher than for phenol itself.[5]
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Caption: Key derivatization pathways for the title compound.

The Strategic Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a privileged moiety in modern medicinal chemistry.[6] Its

incorporation into drug candidates, often via building blocks like 2-Chloro-6-
(trifluoromethyl)phenol, confers several advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group

resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly

increase a drug's half-life.[7]

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its

ability to cross cell membranes and reach its biological target.[8]

Binding Affinity: Fluorine can act as a hydrogen bond acceptor, and the -CF₃ group can

engage in favorable dipole-dipole or multipolar interactions within a protein's binding pocket,

thereby increasing the potency of the drug.[8]

Due to these benefits, trifluoromethyl-containing aromatic structures are found in a wide range

of FDA-approved drugs and are key components in the synthesis of advanced agrochemicals

like herbicides and fungicides.[9][10]

Safety, Handling, and Toxicology
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Specific toxicological data for 2-Chloro-6-(trifluoromethyl)phenol is not extensively

documented. However, based on data from structurally similar halogenated and

trifluoromethylated phenols, stringent safety precautions are warranted.[11][12][13]

GHS Hazard Classification (Anticipated):

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[13]

Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns.[12]

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[13]

Recommended Handling Procedures:
Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of dust or vapors.[12]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be

inspected before use.[13]

Skin and Body Protection: Wear a lab coat and, if handling large quantities, a chemical-

resistant apron or suit.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

incompatible materials such as strong oxidizing agents and bases.[11]

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste

regulations. Do not allow the material to enter drains or waterways.[11]

Conclusion
2-Chloro-6-(trifluoromethyl)phenol is more than a simple chemical; it is an enabling tool for

innovation in the life sciences. Its well-defined structure provides a reliable platform for

synthetic chemists to introduce the critically important trifluoromethylphenyl moiety into
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complex molecular architectures. By understanding its synthesis, reactivity, and the strategic

value of its functional groups, researchers can effectively leverage this compound to design

next-generation pharmaceuticals and agrochemicals with enhanced efficacy, stability, and

safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Chloro-6-(trifluoromethyl)phenol | C7H4ClF3O | CID 15919089 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. chemscene.com [chemscene.com]

3. Page loading... [wap.guidechem.com]

4. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

5. Phenol - Wikipedia [en.wikipedia.org]

6. jelsciences.com [jelsciences.com]

7. nbinno.com [nbinno.com]

8. mdpi.com [mdpi.com]

9. researchgate.net [researchgate.net]

10. nbinno.com [nbinno.com]

11. fishersci.com [fishersci.com]

12. fishersci.com [fishersci.com]

13. aaronchem.com [aaronchem.com]

To cite this document: BenchChem. [2-Chloro-6-(trifluoromethyl)phenol IUPAC name and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019304#2-chloro-6-trifluoromethyl-phenol-iupac-
name-and-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b019304?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_trifluoromethyl_phenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-_trifluoromethyl_phenol
https://www.chemscene.com/product/106877-36-5.html
https://wap.guidechem.com/question/how-can-2-chloro-6-fluoropheno-id149612.html
https://www.benchchem.com/product/b1586134
https://en.wikipedia.org/wiki/Phenol
https://www.jelsciences.com/articles/jbres1883.php
https://www.nbinno.com/article/other-organic-chemicals/the-crucial-role-of-trifluoromethylpyridines-in-modern-pharmaceutical-discovery-zv
https://www.mdpi.com/2227-9717/10/10/2054
https://www.researchgate.net/publication/364586401_FDA-Approved_Trifluoromethyl_Group-Containing_Drugs_A_Review_of_20_Years
https://www.nbinno.com/article/other-organic-chemicals/unlocking-chemical-innovation-the-role-of-2-trifluoromethyl-phenol-in-advanced-synthesis-oc
https://www.fishersci.com/store/msds?partNumber=AAA1278422&productDescription=3-%28TRIFLROMETHL%29PHENOL+98+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAB2336803&productDescription=3-CHLRO-2-FLRO-5-%28TRIFLROME+1G&vendorId=VN00024248&countryCode=US&language=en
https://www.aaronchem.com/sds/78068-81-2.pdf
https://www.benchchem.com/product/b019304#2-chloro-6-trifluoromethyl-phenol-iupac-name-and-structure
https://www.benchchem.com/product/b019304#2-chloro-6-trifluoromethyl-phenol-iupac-name-and-structure
https://www.benchchem.com/product/b019304#2-chloro-6-trifluoromethyl-phenol-iupac-name-and-structure
https://www.benchchem.com/product/b019304#2-chloro-6-trifluoromethyl-phenol-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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